molecular formula C14H8F2N4 B12929496 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine

3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine

Katalognummer: B12929496
Molekulargewicht: 270.24 g/mol
InChI-Schlüssel: QGUXKDCNAKXXRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two fluorophenyl groups attached to a tetrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine typically involves the reaction of 4-fluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent, such as sodium nitrite, to yield the desired tetrazine compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium nitrite in acidic conditions.

    Reduction: Hydrazine hydrate or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Tetrazine oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted tetrazine derivatives.

Wirkmechanismus

The mechanism of action of 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups enhance its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3,6-Bis(4-fluorophenyl)-1,2,4,5-tetrazine is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. The fluorine atoms also influence the compound’s electronic properties, making it a valuable building block in the synthesis of advanced materials and bioactive molecules .

Eigenschaften

Molekularformel

C14H8F2N4

Molekulargewicht

270.24 g/mol

IUPAC-Name

3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C14H8F2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H

InChI-Schlüssel

QGUXKDCNAKXXRS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.